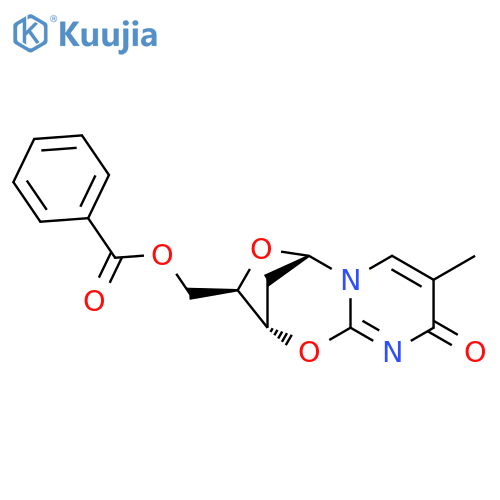Cas no 70838-44-7 (5'-O-Benzoyl-2,3'-anhydrothymidine)
5'-O-ベンゾイル-2,3'-アンヒドロチミジンは、核酸化学において重要な中間体として利用される化合物です。この化合物は、チミジン骨格の2'位と3'位の酸素原子が環状エーテル構造(アンヒドロ結合)を形成しており、5'位の水酸基がベンゾイル基で保護されていることが特徴です。この特異的な構造により、リボース環の立体選択的修飾やヌクレオシド類縁体の合成において高い反応性を示します。特に、糖部分の立体化学を制御した修飾反応に有用であり、抗ウイルス剤や抗癌剤の開発研究における重要な合成中間体としての価値があります。ベンゾイル基は脱保護が容易なため、さらに誘導体化する際の利便性も備えています。

70838-44-7 structure
商品名:5'-O-Benzoyl-2,3'-anhydrothymidine
5'-O-Benzoyl-2,3'-anhydrothymidine 化学的及び物理的性質
名前と識別子
-
- 2,5-Methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one,3-[(benzoyloxy)methyl]-2,3-dihydro-8-methyl-, (2R,3R,5R)-
- 5´-O-Benzoyl-2,3´-anhydrothymidine
- 2,5-Methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one,3-[(benzoyloxy)methyl]-2,3-dihydro-8-...
- 5?-O-Benzoyl-2,3?-anhydrothymidine
- 5'-O-Benzoyl-2,3'-anhydrothyMidine
- (2R,3R,5R)-3-[(benzoyloxy)methyl]-2,3-dihydro-8-methyl-2,5-methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one
- 2,3'-anhydro-5'-O-benzoyl-2'-deoxythymidine
- 2,3'-Anhydro-5'-O-benzoylthymidine
- 2,5-Methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one,3-[(benzoyloxy)methyl]-2,3-dihydro-8-methyl-,(2R,3R,5R)
- 5'-O-benzoyl-2,3'-anhydro-3'-deoxthymidine
- 5-O-benzoyl-2,3'-anhydrothymidine
- BATH
- 70838-44-7
- AKOS030530884
- [(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate
- 5'-O-Benzoyl-2,3'-anhydrothymidine
-
- インチ: InChI=1S/C17H16N2O5/c1-10-8-19-14-7-12(24-17(19)18-15(10)20)13(23-14)9-22-16(21)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3/t12-,13-,14-/m1/s1
- InChIKey: WUQUVOAMQGVMKB-MGPQQGTHSA-N
- ほほえんだ: CC1=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O
計算された属性
- せいみつぶんしりょう: 328.10600
- どういたいしつりょう: 328.105922
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 608
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 77.4
じっけんとくせい
- 色と性状: 無色固体
- 密度みつど: 1.45
- ふってん: 505 °C at 760 mmHg
- フラッシュポイント: 259.2 °C
- 屈折率: 1.679
- PSA: 79.65000
- LogP: 1.45720
5'-O-Benzoyl-2,3'-anhydrothymidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B207980-5mg |
5'-O-Benzoyl-2,3'-anhydrothymidine |
70838-44-7 | 5mg |
$ 64.00 | 2023-04-19 | ||
| TRC | B207980-1g |
5'-O-Benzoyl-2,3'-anhydrothymidine |
70838-44-7 | 1g |
$ 1160.00 | 2023-04-19 | ||
| TRC | B207980-100mg |
5'-O-Benzoyl-2,3'-anhydrothymidine |
70838-44-7 | 100mg |
$ 150.00 | 2023-04-19 | ||
| TRC | B207980-10mg |
5'-O-Benzoyl-2,3'-anhydrothymidine |
70838-44-7 | 10mg |
$ 75.00 | 2023-04-19 | ||
| TRC | B207980-25mg |
5'-O-Benzoyl-2,3'-anhydrothymidine |
70838-44-7 | 25mg |
$ 98.00 | 2023-04-19 |
5'-O-Benzoyl-2,3'-anhydrothymidine 関連文献
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
70838-44-7 (5'-O-Benzoyl-2,3'-anhydrothymidine) 関連製品
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 152840-81-8(Valine-1-13C (9CI))
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
